N-(2-fluorophenyl)-2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
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Overview
Description
N-(2-fluorophenyl)-2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a synthetic organic compound that belongs to the thiazine class of chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves the following steps:
Formation of the Thiazine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Substitution Reactions: Introduction of the 2-fluorophenyl and 4-methoxyphenyl groups through nucleophilic substitution reactions.
Amidation: Formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazine ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
- N-(2-bromophenyl)-2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
Uniqueness
N-(2-fluorophenyl)-2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C18H16FN3O3S |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C18H16FN3O3S/c1-25-12-8-6-11(7-9-12)20-18-22-16(23)10-15(26-18)17(24)21-14-5-3-2-4-13(14)19/h2-9,15H,10H2,1H3,(H,21,24)(H,20,22,23) |
InChI Key |
NGJZKBZLLJKZBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2NC(=O)CC(S2)C(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
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